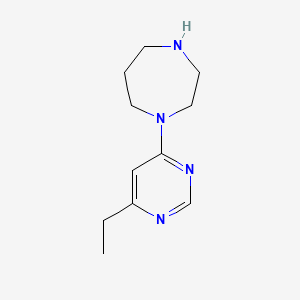

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMFXVSMUUGERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Alkylation of 1,4-Diazepane

Starting Materials: 1,4-Diazepane and a suitably functionalized 6-ethylpyrimidin-4-yl derivative (e.g., 4-chloropyrimidine or 4-bromopyrimidine substituted at 6-position with ethyl).

Reaction Conditions: Under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF), the nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic carbon of the pyrimidine halide, forming the N-substituted product.

Microwave Irradiation: Use of microwave heating can enhance reaction rates and influence regioselectivity, favoring N-4 alkylation on diazepane rings.

Cyclization Approach from Diamine and Pyrimidinyl Precursors

Step 1: Preparation of a linear diamine intermediate bearing a 6-ethylpyrimidin-4-yl substituent.

Step 2: Intramolecular cyclization promoted by base or acid catalysis to close the seven-membered diazepane ring.

Step 3: Purification and characterization of the cyclized product.

This approach benefits from the ability to introduce substituents on the pyrimidine ring prior to ring closure, allowing for structural diversity.

Alternative Synthetic Routes

Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination may be employed to couple 1,4-diazepane with 4-halopyrimidines bearing a 6-ethyl substituent, providing a mild and efficient method for N-arylation.

Reductive Amination: If an aldehyde or ketone derivative of 6-ethylpyrimidine is available, reductive amination with 1,4-diazepane can be an alternative route to form the N-substituted product.

Data Table: Summary of Preparation Methods and Conditions

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | 1,4-Diazepane + 6-ethyl-4-halopyrimidine | K2CO3, DMF, microwave heating | Regioselective, rapid reaction | Requires halogenated pyrimidine |

| Cyclization from diamine | Linear diamine with pyrimidinyl substituent | Base or acid catalysis, heating | Allows pre-functionalization | Multi-step, may require purification |

| Palladium-catalyzed amination | 1,4-Diazepane + 4-halopyrimidine | Pd catalyst, ligand, base, inert atmosphere | Mild conditions, high selectivity | Catalyst cost, sensitivity to conditions |

| Reductive amination | 1,4-Diazepane + 6-ethylpyrimidine aldehyde | Reducing agent (NaBH3CN), acid catalyst | Straightforward, versatile | Requires aldehyde precursor |

Research Findings and Analytical Notes

Microwave-Assisted Alkylation: Studies indicate that microwave irradiation can significantly improve the regioselectivity of alkylation on diazepane rings, favoring substitution at the N-4 position due to kinetic control and enhanced anion formation.

Computational Insights: Theoretical studies on diazepines have elucidated conformational preferences and transition states relevant to ring formation and functionalization, which can guide synthetic design for better yields and selectivity.

Patent Literature: Patents disclose various diazepane derivatives with heteroaryl substitutions including pyrimidinyl groups, offering synthetic examples and conditions that can be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Phenyl Groups : The pyrimidine ring in the target compound may improve water solubility compared to purely aromatic substituents (e.g., chlorophenyl) due to nitrogen's polarity .

- Electron-Donating vs. Withdrawing Groups : The ethyl group in the target compound is electron-donating, contrasting with the electron-withdrawing CF₃ group in , which may alter receptor binding kinetics.

- Steric Effects : Bulky substituents (e.g., pyrazole in ) reduce conformational flexibility but enhance receptor specificity.

Key Observations :

- Yield Variability : Electron-deficient aryl halides (e.g., CF₃, Cl) exhibit lower reactivity, leading to reduced yields compared to simpler alkylation reactions .

- Purification Consistency: Most analogs use chromatography (alumina or silica-based) with methanol/chloroform or methanol/ethyl acetate mixtures, suggesting scalability challenges for the target compound .

Key Observations :

- Pyrimidine's Role : The pyrimidine group in the target compound may mimic adenine in kinase inhibitors or participate in π-π stacking at receptor sites, similar to pyrazole in .

- Selectivity Trends : Bulky substituents (e.g., pyrazole) enhance subtype selectivity, whereas simpler groups (e.g., chlorophenyl) favor broader receptor interactions .

Pharmacokinetic and Physicochemical Properties

Biological Activity

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that combines a pyrimidine ring with a diazepane structure. This unique configuration endows the compound with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound has the following chemical formula:

- Molecular Formula: CHN

- CAS Number: 1239851-69-4

Target Interactions:

this compound primarily interacts with various enzymes and receptors, particularly:

- Protein Kinases: It inhibits cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways:

The compound's action on protein kinases disrupts several biochemical pathways essential for cell growth and proliferation. By inhibiting these pathways, it can effectively reduce tumor growth and induce programmed cell death in malignant cells.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Cancer Cell Lines: It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.

Dosage Effects

Studies on animal models have demonstrated that:

- Low Doses: At lower concentrations, the compound effectively inhibits cell proliferation with minimal toxicity.

- High Doses: Higher concentrations may lead to increased cytotoxic effects, necessitating careful dosage optimization for therapeutic applications.

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry: Investigated for its potential as an anticancer agent and its role in developing novel therapeutic compounds.

- Biological Research: Used to study cellular signaling pathways and the effects of kinase inhibition on cell behavior .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is informative:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane | Methyl group instead of ethyl | Moderate kinase inhibition |

| 1-(6-Propylpyrimidin-4-yl)-1,4-diazepane | Propyl group | Increased lipophilicity; varied activity |

| 1-(6-Butylpyrimidin-4-yl)-1,4-diazepane | Butyl group | Enhanced cellular uptake |

This comparison highlights how the ethyl substitution may influence pharmacokinetic properties and biological efficacy compared to its analogs.

Case Studies

Recent studies have focused on the compound's application in cancer therapy:

- In Vitro Studies: Demonstrated significant inhibition of cancer cell lines with IC values comparable to established chemotherapeutics.

Example Study:

A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability and induction of apoptosis markers such as caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine derivative with a diazepane precursor via nucleophilic substitution or transition metal-catalyzed cross-coupling. Optimization strategies include:

- Factorial Design : Systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between variables .

- Purification Techniques : Use of column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate high-purity product. Structural validation via NMR and mass spectrometry is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, respectively. For example, characteristic peaks for the ethylpyrimidinyl group (δ ~1.3 ppm for CH₃, δ ~2.5–3.5 ppm for diazepane CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching.

- HPLC-PDA : Assess purity (>98%) and detect impurities using UV absorption at λmax ~255 nm, typical for pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For diazepane derivatives, docking into the active site of microbial enzymes (e.g., bacterial gyrase) can rationalize antimicrobial activity .

- Quantum Chemical Calculations : Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

- Pharmacokinetic Modeling : Predict ADMET properties using tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. How do researchers address contradictions in reported biological activities of diazepane derivatives across studies?

- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent incubation times).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. cyclopropyl groups on pyrimidine) to isolate pharmacophoric features .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Q. What strategies enhance the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. For example, fluorinated pyrimidine analogs show enhanced bioavailability .

- Prodrug Design : Mask polar functional groups (e.g., esterification of amines) to increase membrane permeability .

- Salt Formation : Use hydrochloride salts to improve solubility without altering intrinsic activity, as seen in related diazepane standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.